molecular formula C12H12N2O2 B13564835 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B13564835
M. Wt: 216.24 g/mol
InChI Key: WLYVPVHRPPUAIM-UHFFFAOYSA-N
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Description

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is a heterocyclic compound that features a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration. One common method is the reaction of amidoximes with carboxylic acids in the presence of a dehydrating agent such as N,N’-dimethylacetamide . This one-pot synthesis method allows for the efficient production of 1,2,4-oxadiazoles with high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol involves its interaction with various molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical reactions. Additionally, its phenol group can undergo redox reactions, influencing cellular processes such as oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclobutyl group enhances its stability and potential biological activity compared to other oxadiazole derivatives.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C12H12N2O2/c15-10-6-2-5-9(7-10)11-13-12(16-14-11)8-3-1-4-8/h2,5-8,15H,1,3-4H2

InChI Key

WLYVPVHRPPUAIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)O

Origin of Product

United States

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